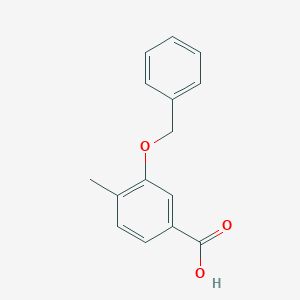

3-(Benzyloxy)-4-methylbenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(Benzyloxy)-4-methylbenzoic acid and its derivatives involves several innovative methodologies, highlighting the diversity of approaches in obtaining this compound. For instance, a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are structurally related to 3-(Benzyloxy)-4-methylbenzoic acid, employs tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes, showing significant stereoselectivity and efficiency (Gabriele et al., 2006).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of related compounds, such as 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid, revealing intricate details about their crystalline forms and molecular configurations. These studies serve as a foundation for understanding the structural characteristics of 3-(Benzyloxy)-4-methylbenzoic acid (Obreza & Perdih, 2012).

Chemical Reactions and Properties

The compound's reactivity and properties have been explored through various chemical reactions, including the synthesis of triorganostannyl esters of aminobenzoic acids, highlighting its utility in forming complexes with potential applications in materials science and catalysis (Tzimopoulos et al., 2010).

Physical Properties Analysis

Investigations into the physical properties of 3-(Benzyloxy)-4-methylbenzoic acid and related compounds focus on their crystalline structures, intermolecular interactions, and the formation of supramolecular frameworks. These studies are crucial for applications in crystal engineering and the design of functional materials (Chattopadhyay et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-(Benzyloxy)-4-methylbenzoic acid derivatives, including their reactivity, electrochemical behavior, and potential for forming novel compounds through various synthetic routes, have been extensively studied. These investigations reveal the compound's versatility and its significance in synthetic organic chemistry (Moghaddam et al., 2006).

Aplicaciones Científicas De Investigación

Substituent Effects and Chiral Discrimination in Complexation : Research involving 4-methylbenzoic acid, which is structurally related to 3-(Benzyloxy)-4-methylbenzoic acid, has shown its complexation with β-cyclodextrin and its analogues. The study indicates that carboxylic acids form complexes of higher stability than their conjugate bases and shows chiral discrimination in the complexation process (Brown et al., 1993).

Monocarboxylic Acids of the Benzene Series : Various benzoic acid derivatives, including methylbenzoic acids, have been investigated for their chemical properties and applications. The study discusses the synthesis, chemical behaviors, and applications of these acids in different chemical processes (Sainsbury, 1975).

Effects of Parabens on Adipocyte Differentiation : Parabens, which are a group of alkyl esters of p-hydroxybenzoic acid, have been shown to promote adipogenesis. The structure-related benzoic acid has been mentioned for comparative purposes, providing insights into the biological activities of structurally similar compounds (Hu et al., 2013).

Supramolecular Dendrimers in Liquid-Crystalline Phase : Research involving benzoic acid derivatives has led to the rational design and synthesis of spherical supramolecular dendrimers, which show potential in creating novel liquid-crystalline phases. The study shows the importance of benzoic acid derivatives in advanced material sciences (Balagurusamy et al., 1997).

Syntheses of Polysubstituted Aromatic Carboxylic Acids : The synthesis and characterization of aromatic carboxylic acids related to calichemicin antibiotics, which have important applications in the medical field, are discussed. These syntheses involve steps and processes that are crucial for the production of specific benzoic acid derivatives (Laak & Scharf, 1989).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents and the palladium catalyst involved in the reaction .

Mode of Action

In the Suzuki–Miyaura coupling, the 3-(Benzyloxy)-4-methylbenzoic acid would interact with its targets through a series of steps . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling process in which it participates can be considered a key pathway . This process involves the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

As a compound used in organic synthesis, its bioavailability would be largely dependent on the specific conditions of the reaction it’s involved in .

Result of Action

The result of the action of 3-(Benzyloxy)-4-methylbenzoic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling . This contributes to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)-4-methylbenzoic acid are influenced by various environmental factors. These include the presence of a palladium catalyst, the specific organoboron reagents used, and the reaction conditions such as temperature and pH . The compound is generally stable under normal conditions .

Propiedades

IUPAC Name |

4-methyl-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDMYEWDLHJGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628822 | |

| Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-4-methylbenzoic acid | |

CAS RN |

165662-68-0 | |

| Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

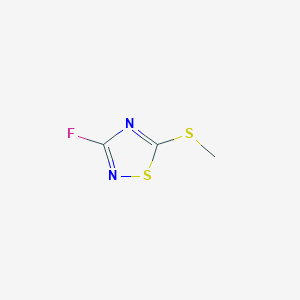

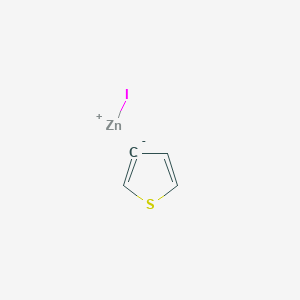

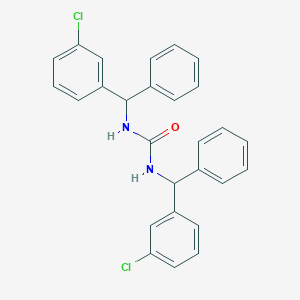

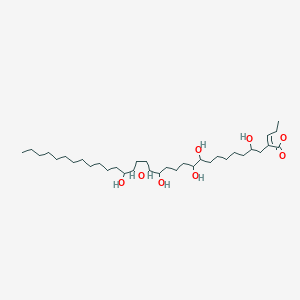

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-(Benzyloxy)-4-methylbenzoic acid in the synthesis of actinomycin analogs?

A1: The provided abstract from Semantic Scholar ["Syntheses of actinomycin and analogs. VII. Oligomerization during the acylation of O-(benzyloxycarbonylsarcosyl-L-N-methylvalyl)-L-threonyl-D-valyl-L-proline with 2-nitro-3-benzyloxy-4-methylbenzoic acid"] [] focuses on the challenges of oligomerization during a specific step in actinomycin synthesis. While the abstract doesn't explicitly state the function of 3-(Benzyloxy)-4-methylbenzoic acid, its presence in the acylation reaction suggests it acts as a building block incorporated into the actinomycin analog structure. Further research is needed to confirm its exact role and the impact of its structure on the biological activity of the resulting actinomycin analog.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)